

Nva-VYIHPF Peptide: A Technical Guide to Structure, Synthesis, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nva-VYIHPF	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nva-VYIHPF is a synthetic heptapeptide and a potent analog of Angiotensin II, a key regulator of blood pressure and fluid balance. This document provides a comprehensive technical overview of the structure, synthesis, and putative signaling mechanism of **Nva-VYIHPF**. Detailed experimental protocols for its synthesis via solid-phase peptide synthesis (SPPS) are presented, alongside a summary of its biological activity. Furthermore, a proposed signaling pathway, based on its analogy to Angiotensin II, is visualized to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development who are investigating the renin-angiotensin system and its modulators.

Peptide Structure and Properties

Nva-VYIHPF is a linear heptapeptide with the sequence Norvaline-Valine-Tyrosine-Isoleucine-Histidine-Proline-Phenylalanine. The N-terminal amino acid is Norvaline (Nva), a non-proteinogenic amino acid that is an isomer of valine. The presence of Norvaline at the first position is a key modification from the native Angiotensin II sequence (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe).

Table 1: Physicochemical Properties of Nva-VYIHPF



Property	Value	
Full Sequence	Norvaline-Valine-Tyrosine-Isoleucine-Histidine- Proline-Phenylalanine	
One-Letter Code	(Nva)VYIHPF	
Molecular Formula	C49H69N11O9	
Average Molecular Weight	976.15 g/mol	
Monoisotopic Mass	975.5236 g/mol	
Canonical SMILES	CCC(C(C(=0)NC(C(C)C)C(=0)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC2=CN =C- N2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C 4)C(=O)O)N)C(=O)O	
Isomeric SMILES	CCINVALID-LINKC)C(=O)NINVALID-LINKO)C(=O)NINVALID-LINKCC)C(=O)NINVALID-LINKC(=O)N3CCC[C@H]3C(=O)NINVALID-LINKC(=O)O)N">C@HC(=O)O	
InChi Key YZJCRHPLHALFSL-UHFFFAOYSA-N		

Synthesis of Nva-VYIHPF

The synthesis of **Nva-VYIHPF** is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of **Nva-VYIHPF** on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials:



- Rink Amide MBHA resin (0.5-1.0 mmol/g substitution)
- Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Nva-OH
- Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-diisopropylethylamine)
- Deprotection reagent: 20% Piperidine in DMF (N,N-dimethylformamide)
- Solvents: DMF, DCM (dichloromethane), Methanol
- Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
- · Diethyl ether (cold)
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
- · Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF to the resin.
 - Shake for 5 minutes. Drain.
 - Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
 - Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).



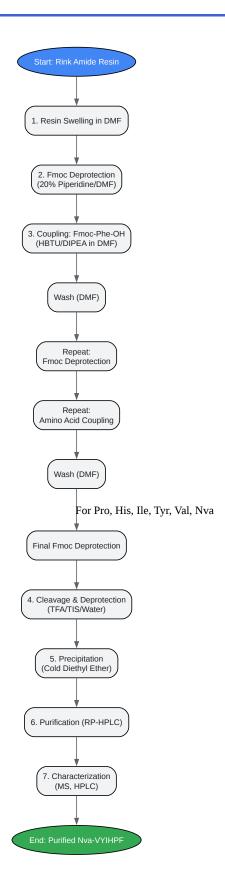
- Amino Acid Coupling (First Amino Acid: Fmoc-Phe-OH):
 - In a separate vial, dissolve Fmoc-Phe-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Shake for 2 hours at room temperature.
 - To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling.
 - Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 times).
- Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the sequence: Pro, His(Trt), Ile, Tyr(tBu), Val, and Nva.
- Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Nva-OH), perform a final Fmoc deprotection as described in Step 2.
- Resin Washing and Drying: Wash the final peptide-resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.
- Cleavage and Deprotection:
 - Add the cleavage cocktail (TFA/TIS/Water) to the dried resin.
 - Shake for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
 - Dry the crude peptide pellet under vacuum.



- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
- Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Experimental Workflow





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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Nva-VYIHPF.



Biological Activity and Mechanism of Action

As an analog of Angiotensin II, **Nva-VYIHPF** is presumed to exert its biological effects through interaction with angiotensin receptors, primarily the Angiotensin II receptor type 1 (AT₁) and type 2 (AT₂). The substitution of the N-terminal Aspartic acid with Norvaline likely modifies its binding affinity and efficacy at these receptors.

Quantitative Biological Data

Specific quantitative data for the binding affinity (e.g., K_i or IC₅₀ values) of **Nva-VYIHPF** to AT₁ and AT₂ receptors, as well as its in vivo pressor activity (e.g., ED₅₀), are not readily available in publicly accessible literature. Such data would typically be found in detailed pharmacological studies. However, based on the known structure-activity relationships of Angiotensin II analogs, it is anticipated that **Nva-VYIHPF** would exhibit significant pressor effects.

Table 2: Comparative Biological Activity of Angiotensin II Analogs

Peptide	Sequence	Relative Pressor Activity (%)	Notes
Angiotensin II	Asp-Arg-Val-Tyr-Ile- His-Pro-Phe	100	Endogenous ligand, potent vasoconstrictor.
Nva-VYIHPF	Nva-Val-Tyr-lle-His- Pro-Phe	Data not available	N-terminal modification with Norvaline.
Sar¹-Angiotensin II	Sar-Arg-Val-Tyr-Ile- His-Pro-Phe	>100	Sarcosine at position 1 enhances affinity and resistance to aminopeptidases.
Angiotensin III	Arg-Val-Tyr-Ile-His- Pro-Phe	25-50	Metabolite of Angiotensin II.

Note: The relative pressor activity can vary depending on the experimental model and conditions.



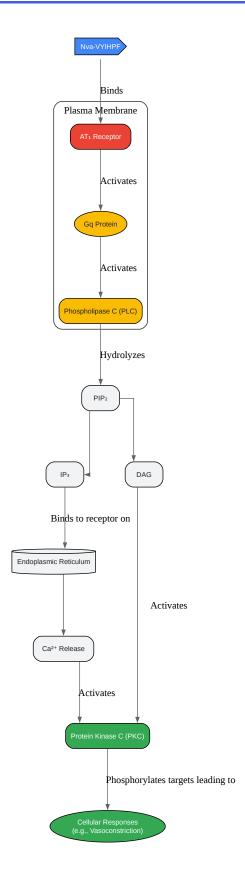
Proposed Signaling Pathway

The primary physiological effects of Angiotensin II are mediated by the AT₁ receptor, a G-protein coupled receptor (GPCR). It is highly probable that **Nva-VYIHPF** also signals through this pathway. Upon binding to the AT₁ receptor, a conformational change is induced, leading to the activation of heterotrimeric G-proteins, particularly $G\alpha q$.

The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum, where it binds to IP₃ receptors, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC).

Activated PKC can then phosphorylate a variety of downstream targets, leading to cellular responses such as smooth muscle contraction (vasoconstriction), cell growth, and inflammation. Furthermore, AT₁ receptor activation can also lead to the activation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.





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Caption: Proposed signaling pathway of Nva-VYIHPF via the AT1 receptor.



Conclusion

Nva-VYIHPF is a structurally defined analog of Angiotensin II, amenable to chemical synthesis via established solid-phase methodologies. While specific quantitative biological data remains to be fully elucidated in the public domain, its structural similarity to Angiotensin II strongly suggests a mechanism of action involving the AT₁ receptor and its associated downstream signaling pathways. This technical guide provides a foundational resource for researchers, offering detailed protocols and a conceptual framework to guide further investigation into the pharmacological properties and therapeutic potential of **Nva-VYIHPF** and related peptides. Future studies should focus on obtaining precise binding affinities and in vivo efficacy data to fully characterize this potent Angiotensin II analog.

 To cite this document: BenchChem. [Nva-VYIHPF Peptide: A Technical Guide to Structure, Synthesis, and Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569099#nva-vyihpf-peptide-structure-and-synthesis]

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